Leucogenenol

Description

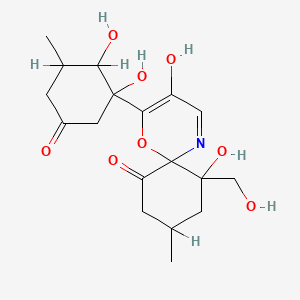

Structure

2D Structure

Properties

Molecular Formula |

C18H25NO8 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

2-(1,2-dihydroxy-3-methyl-5-oxocyclohexyl)-3,11-dihydroxy-11-(hydroxymethyl)-9-methyl-1-oxa-5-azaspiro[5.5]undeca-2,4-dien-7-one |

InChI |

InChI=1S/C18H25NO8/c1-9-3-13(23)18(16(25,5-9)8-20)19-7-12(22)15(27-18)17(26)6-11(21)4-10(2)14(17)24/h7,9-10,14,20,22,24-26H,3-6,8H2,1-2H3 |

InChI Key |

RIYYKCVJWUOAQK-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C2(C(C1)(CO)O)N=CC(=C(O2)C3(CC(=O)CC(C3O)C)O)O |

Canonical SMILES |

CC1CC(=O)C2(C(C1)(CO)O)N=CC(=C(O2)C3(CC(=O)CC(C3O)C)O)O |

Synonyms |

Leucogenenol |

Origin of Product |

United States |

Origin and Elucidation of Natural Occurrence

Isolation from Fungal Sources: Penicillium gilmanii

Leucogenenol was first identified and described as a metabolic byproduct of the mold Penicillium gilmanii psu.eduscispace.comdntb.gov.uaaai.orgfiocruz.br. This initial isolation from a fungal source established Penicillium gilmanii as the primary known natural producer of the compound psu.eduwikipedia.org. The compound was noted for its ability to induce leukocytosis, an increase in white blood cell count, in experimental animals acs.org.

Reported Presence in Mammalian Tissues: Case of Human Liver

Beyond its fungal origin, this compound was subsequently extracted and reported to be present in mammalian tissues, including bovine and human liver psu.eduacs.orgdrake.edu. This discovery suggested a broader biological relevance for the compound, implying its potential presence and function within mammalian systems. While concentrated mainly in the liver, this compound has also been reported in other mammalian organs such as the thyroid, thymus, testes, and adrenals acs.org. The presence of this compound in human blood has also been noted, with concentrations varying in relation to certain disease states, such as inflammatory conditions and leukemias acs.org.

Research into Potential Biosynthetic Pathways

Research into the precise biosynthetic pathways of this compound remains an area requiring further elucidation. While its isolation from Penicillium gilmanii indicates a fungal biosynthetic origin, detailed information on its molecular structure and how it is synthesized is not widely available in the public domain ontosight.ai. Early studies postulated a chemical structure for this compound in 1971; however, subsequent total synthesis efforts refuted this proposed structure, indicating that the true chemical structure of this compound remains unknown wikipedia.orgacs.org. Understanding the exact synthesis pathways is considered critical for comprehending its properties and potential applications ontosight.ai.

Challenges in Structural Elucidation and Molecular Characterization

Analysis of Initial Postulated Structures and Subsequent Refutations

The first reported structure for leucogenenol emerged in 1971. wikipedia.org This initial assignment, however, was later challenged and ultimately determined to be incorrect. wikipedia.org A pivotal refutation came in 1982 when Robert G. Salomon and colleagues reported a total synthesis of the postulated structure. wikipedia.orgdatapdf.com Their comprehensive studies demonstrated that the synthesized compound was not identical to the natural product, thereby definitively refuting the structure originally proposed for this compound. datapdf.com Further work by Aberhart et al. in 1984, involving the synthesis of a reported hydrolytic degradation product of this compound, also contributed to the understanding of the structural inaccuracies. wikipedia.org The discrepancies were evident, for instance, in the 1H NMR spectra, where the keto triester obtained from this compound did not match the synthesized isomers, and these differences could not be explained by simple spectral shifts. datapdf.com

Impact of Structural Uncertainty on Mechanistic Investigations and Analog Development

The persistent uncertainty surrounding the true chemical structure of this compound has profoundly hindered subsequent scientific endeavors. Without a confirmed and accurate molecular blueprint, detailed mechanistic investigations into how this compound exerts its blood cell stimulating effects are severely impeded. Understanding a compound's precise three-dimensional structure and functional groups is fundamental to elucidating its molecular interactions with biological targets. Consequently, the absence of a definitive structure makes it challenging to pinpoint the exact binding sites, enzymatic pathways, or cellular processes through which this compound operates.

Similarly, the development of synthetic analogs and derivatives of this compound has been significantly hampered. Structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates and designing compounds with improved efficacy or reduced side effects, rely entirely on a precise understanding of the parent compound's structure. jeolusa.com When the foundational structure is unknown or incorrect, any attempts to synthesize analogs based on postulated or refuted structures risk leading to irrelevant or misleading results, potentially diverting significant research resources without yielding actionable insights. The "shape dependence" of therapeutic interactions underscores the critical need for accurate structural information in drug discovery and development. jeolusa.com

Methodological Considerations for Future Definitive Structural Determination

Overcoming the long-standing challenge of this compound's structural elucidation requires the application of advanced analytical techniques, often in combination, to provide unambiguous data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a cornerstone of organic structure elucidation and is considered a definitive verification method for new compounds. jeolusa.comrcsb.org Modern multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOSY (Nuclear Overhauser Effect Spectroscopy), are invaluable for providing detailed coupling and spatial information between atoms, which is critical for piecing together complex molecular architectures. jeolusa.com The use of specialized conditions, such as low-temperature NMR experiments, can also help in resolving ambiguities related to exchangeable protons like those in hydroxyl groups. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for accurately determining the elemental composition and molecular formula of a compound. jeolusa.commdpi.com Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about substructures and connectivity, especially when combined with computational tools that predict fragmentation chemistries. rfi.ac.uk

X-ray Crystallography and Microcrystal Electron Diffraction (MicroED): X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration and precise spatial arrangement of atoms in a molecule. rsc.org However, a significant challenge for many natural products, including potentially this compound, is obtaining high-quality single crystals suitable for X-ray diffraction. rsc.org Recent advancements in crystallography, such as the crystalline sponge method, crystalline mate method, encapsulated nanodroplet crystallization, and particularly microcrystal electron diffraction (MicroED), offer promising avenues for structure determination from nanocrystalline samples, which are often more readily obtained. rsc.org

Cryo-Electron Microscopy (Cryo-EM): While primarily used for large macromolecular complexes, cryo-EM has evolved to visualize structures at high resolution without the need for crystallization. news-medical.netarxiv.orgcryowrite.ch Its application to smaller, challenging organic molecules, if they can form suitable assemblies, could potentially circumvent crystallization difficulties.

Computational and Machine Learning Approaches: The combinatorial explosion of possible structures for molecules with increasing numbers of heavy atoms presents a formidable challenge for traditional methods. nih.gov Machine learning frameworks are emerging as powerful tools for predicting molecular structures directly from 1D NMR spectra, potentially accelerating the elucidation process by identifying molecular formula and connectivity with minimal prior information. nih.gov Integrating computational strategies with experimental data, such as predicting gas-phase structures and fragmentation chemistries, can significantly aid in interpreting complex spectroscopic data. rfi.ac.uk

By employing a combination of these advanced spectroscopic, crystallographic, and computational methodologies, future research may finally resolve the long-standing structural ambiguity of this compound, thereby unlocking its full potential for mechanistic understanding and therapeutic development.

Enhancement of Immunocompetency

Research has demonstrated this compound's ability to significantly enhance immunocompetency, particularly in conditions of induced immunosuppression. A study involving rats treated daily with this compound after immunosuppression with anti-lymphocyte globulins revealed a remarkable acceleration in the restoration of immune function. nih.govaai.org While untreated control animals required over a month to regain their immunocompetency, this compound-treated rats recovered within just seven days. nih.govaai.org

The assessment of immunocompetency in these studies was quantitative, measuring the ability of the rats to mount an effective immune response to an antigenic challenge. This was typically evaluated by injecting sheep erythrocytes and subsequently determining the formation of normal concentrations of antibody-forming cells within lymphoid tissues, alongside the presence of normal titers of hemolysins in the serum. nih.govaai.org These findings collectively underscore this compound's potent capacity to accelerate the return to a fully functional immune state following a significant immune challenge or suppression.

Table 1: Recovery of Immunocompetency in Immunosuppressed Rats

| Treatment Group | Time to Regain Immunocompetency |

| This compound-treated rats | 7 days |

| Untreated immunosuppressed rats | Over 1 month |

Influence on Immune Cell Populations and Their Function

This compound exerts a direct influence on the development, maturation, and cellular division of various immune cell populations. Studies indicate that it increases the rate of development of both T cells and B cells from their committed precursors. nih.govaai.org This suggests a role in promoting the differentiation and expansion of key lymphocyte populations crucial for adaptive immunity.

Further investigations into the action of this compound on myeloid and lymphoid tissues, particularly in sublethally irradiated mice, have provided detailed insights into its cellular effects. The compound was observed to stimulate the maturation and/or cellular division of cells belonging to both the myeloid and lymphoid series. nih.gov This comprehensive effect on different hematopoietic lineages contributes to a more rapid recovery of the immune system.

Specifically, mice treated with this compound after sublethal irradiation demonstrated a faster recovery compared to untreated controls. This accelerated recovery was evidenced by an increase in the number of peripheral leukocytes, as well as a rise in myeloid cells found in the bone marrow and lymphoid cells found in the spleen. nih.gov These observations highlight this compound's broad stimulatory effect on the production and proliferation of various immune cells, which is vital for maintaining a robust immune defense.

Table 2: Effect of this compound on Immune Cell Recovery in Sublethally Irradiated Mice

| Cell Type | This compound Treatment Effect (vs. Untreated Controls) |

| Peripheral Leukocytes | Increased number, more rapid recovery nih.gov |

| Bone Marrow Myeloid Cells | Increased number, more rapid recovery nih.gov |

| Spleen Lymphoid Cells | Increased number, more rapid recovery nih.gov |

| T Cells (from precursors) | Increased rate of development nih.govaai.org |

| B Cells (from precursors) | Increased rate of development nih.govaai.org |

Mechanisms in Recovery from Immunosuppression

The mechanisms underlying this compound's ability to facilitate recovery from immunosuppression are primarily linked to its stimulatory effects on hematopoiesis and lymphopoiesis. The compound's capacity to increase the rate of development of T cells and B cells from their committed precursors is a central mechanism. nih.govaai.org This accelerated differentiation ensures a quicker replenishment of the lymphocyte pools essential for adaptive immune responses.

In the context of immunosuppression induced by anti-lymphocyte globulins, this compound's therapeutic effect is manifested by the rapid restoration of the ability to produce antibody-forming cells and hemolysins in response to antigens. nih.govaai.org This indicates that this compound supports the entire cascade of events required for a functional humoral immune response, from precursor cell development to antibody production.

Furthermore, in models of radiation-induced immunosuppression, this compound's action extends to stimulating the maturation and cellular division of both myeloid and lymphoid cells. nih.gov This dual effect on both innate and adaptive immune cell precursors is critical for a comprehensive immune system recovery. By promoting the rapid expansion and maturation of these cell lineages, this compound effectively shortens the period of vulnerability associated with immunosuppression, allowing the organism to more quickly restore its defense mechanisms against pathogens and other threats. nih.gov

Immunomodulatory Effects of Leucogenenol

Impact on Lymphocyte Activity

Lymphocytes, including T-lymphocytes and B-lymphocytes, are key players in the adaptive immune response. Studies have indicated that Leucogenenol can modulate the activity of these cells. It has been observed to influence the maturation and activation of both T-cells and B-cells, which are responsible for cell-mediated and humoral immunity, respectively. This suggests that this compound's immunomodulatory effects extend beyond the innate immune system.

Mechanisms of Action at the Molecular and Cellular Level

Identification of Cellular Targets

Research indicates that leucogenenol acts on specific cell populations within the hematopoietic system. Its primary cellular targets include myeloid cells, lymphoid cells, and their committed precursor cells found in the bone marrow and spleen. khanacademy.orgb-s-h.org.uk Studies have shown that this compound stimulates the maturation and/or cellular division of cells belonging to both the myeloid and lymphoid series. khanacademy.orgb-s-h.org.uk This action leads to an increase in the number of peripheral leukocytes, as well as an elevated presence of myeloid and lymphoid cells within the bone marrow and spleen. b-s-h.org.uk

Interactions with Intracellular Signaling Cascades

While this compound demonstrably influences cellular processes such as maturation and proliferation, which are typically regulated by intricate intracellular signaling cascades, direct evidence detailing its specific interactions with these pathways (e.g., PI3K/Akt, MAPK, NF-κB, cAMP, Wnt pathways) is not explicitly available in the current research. The observed effects are indicative of downstream outcomes of such signaling events, but the direct molecular links remain to be fully elucidated.

Regulation of Cell Proliferation and Differentiation Pathways

A key aspect of this compound's mechanism of action is its role in regulating cell proliferation and differentiation. It accelerates the rate at which "functional" blood cells, including neutrophils, red blood cells, and lymphocytes, develop from their respective committed precursor cells in the bone marrow. khanacademy.org Following administration, this compound induces neutrophilia, which is subsequently followed by lymphocytosis in the peripheral blood. khanacademy.org Furthermore, it stimulates the increased production of myeloblasts and enhances the maturation rate of all granulocytic cells in the bone marrow. khanacademy.org In experimental models, such as athymic nude mice, this compound has been shown to restore differential white blood counts to normal levels, enhance the capacity for skin allograft rejection, and prolong lifespan, highlighting its impact on immune cell development and function. nih.gov Importantly, while it accelerates cell maturation and replication, this compound has been found not to possess a transformational effect on defined cells in tissue culture. nih.gov Although cell cycle progression is tightly controlled by proteins like cyclins and cyclin-dependent kinases (CDKs) khanacademy.orgnih.govkhanacademy.orgnih.govfrontiersin.org, the specific molecular interactions of this compound with these cell cycle regulators or the precise pathways it activates to promote proliferation and differentiation are not detailed in the provided information.

Effects on Gene Expression Associated with Hematopoiesis and Immune Response

This compound's influence on hematopoiesis and immune response is evident through its ability to promote the development and maturation of various blood cell types. khanacademy.orgnih.govb-s-h.org.uk However, specific research findings detailing the direct changes in gene expression (i.e., the upregulation or downregulation of particular genes) induced by this compound at a molecular level are not extensively reported in the available literature. While general mechanisms of gene regulation in hematopoiesis and immune responses are well-documented b-s-h.org.ukbiorxiv.orgfrontiersin.orgfrontiersin.orgelifesciences.orgthermofisher.com, the explicit gene expression profiles altered by this compound itself require further investigation.

Compound Information

Research Methodologies and Model Systems for Mechanistic Study

In Vitro Investigation Techniques

In vitro studies are fundamental for dissecting the cellular and molecular effects of chemical compounds. These techniques allow for precise control over experimental conditions, enabling detailed examination of biological processes.

Cell culture models are indispensable tools in biological research, offering simplified yet representative systems to study complex cellular interactions and responses.

Hematopoietic stem cells (HSCs) and hematopoietic progenitor cells (HPCs) are crucial for the continuous production of all blood and immune cells throughout an organism's life. stemcell.com In vitro models of the hematopoietic system are designed to support the "stemness" (self-renewal capacity) and/or differentiation of these cells by mimicking essential components of the bone marrow niche, which is their physiological environment. stemcell.comhubrecht.eumdpi.com

Research findings indicate that Leucogenenol stimulates the maturation and/or cellular division of both myeloid and lymphoid cell lineages. researchgate.net It has been suggested that this compound increases the stem-cell pool. psu.edu Studies have demonstrated that this compound accelerates the rate at which functional cells, such as neutrophils, red blood cells, and lymphocytes, develop from their corresponding committed precursor cells within the bone marrow. jddtonline.info For instance, neutrophils observed in the peripheral blood circulation following this compound injection were found to originate from the bone marrow. jddtonline.info

Traditional in vitro models for hematopoietic stem and progenitor cells often employ immortalized stromal cell lines, known as feeder cells, or culture media supplemented with various cytokines. hubrecht.euhubrecht.eu More advanced approaches include three-dimensional (3D) in vitro models of the human bone marrow niche. One such model supports the culture of hematopoietic stem and progenitor cells using primary human cells, specifically fat cells, bone cells, and endothelial cells, embedded in a bioactive hydrogel, without the need for additional cytokine supplementation. hubrecht.euhubrecht.eu This 3D model allows for the investigation of interactions between hematopoietic stem and progenitor cells and their surrounding niches, such as the endosteal and perivascular niches, in both normal hematopoiesis and blood-related diseases. hubrecht.euhubrecht.eu

Fibroblast cell lines are widely utilized in basic cellular and molecular biology studies due to their robust growth capabilities over multiple passages and their high environmental plasticity. mdpi.com These characteristics make them amenable to various research applications, including their potential for reprogramming into pluripotent stem cells for regenerative medicine. mdpi.com

Studies using fibroblast cell lines have revealed their utility in understanding cellular resistance mechanisms. For example, dermal fibroblast cell lines derived from young adult mice of long-lived mutant strains, such as Snell dwarf and Ames dwarf mice, have demonstrated resistance to multiple forms of stress in vitro. nih.gov These stressors include cytotoxic effects from hydrogen peroxide (H₂O₂), cadmium, ultraviolet (UV) light, paraquat, and heat. nih.gov Furthermore, these cells also exhibit resistance to DNA-alkylating agents like methyl methanesulfonate. nih.gov This resistance is stable through numerous rounds of in vitro cell division. nih.gov Primary human fibroblasts and various fibroblast cell lines can be cultivated using specialized serum-free or low-serum growth media, optimized for their in vitro maintenance and proliferation. sigmaaldrich.com

While fibroblast cell lines are extensively used as model systems for studying cellular processes, specific detailed research findings on the direct interaction or effects of this compound on fibroblast cell lines were not identified within the scope of this review.

Accurate assessment of cellular proliferation and maturation is critical for understanding the biological impact of compounds like this compound.

Autoradiography is a technique employed to investigate cellular proliferation by tracking the incorporation of labeled precursors into newly synthesized DNA. neurondevelopment.orgneurondevelopment.org This method typically involves injecting a radiolabeled nucleoside, such as thymidine-H3, which is a specific precursor of chromosomal DNA. neurondevelopment.org The presence of labeled cell nuclei, detected through photographic emulsion, indicates DNA turnover and cellular proliferation. neurondevelopment.org

In the context of this compound, autoradiographic studies have been utilized to demonstrate its ability to stimulate cellular proliferation. drake.edu This technique provides valuable information regarding the rates and time course of cell division within a given cell population. neurondevelopment.org For instance, autoradiographic investigations have shown labeled cells in various brain regions, including neuroglia and, in some instances, neurons, suggesting ongoing proliferative activity. neurondevelopment.org

Immunological assays are crucial for evaluating the functional impact of compounds on the immune system, assessing not only the quantity of an immune response but also its operative activity. nih.gov

This compound has been shown to stimulate the rate at which immunocompetent cells transform into antigen-reactive lymphocytes. psu.edu This effect leads to the elicitation of normal humoral antibody titers even in splenectomized rats. psu.edu In studies involving Friend virus (FV) leukemia in mice, this compound augmented the leukemic process. psu.edu This potentiation was evidenced by higher peripheral nucleated cell counts, increased spleen and liver weights, a greater number of abnormal cells in peripheral differentials, and, in some cases, accelerated mortality. psu.edu An elevated humoral antibody titer in FV-infected animals treated with this compound was considered to play an important role in enhancing the disease. psu.edu It was noted that lymphoid cells increased markedly by day 7 in animals given both this compound and virus, maintaining high percentages throughout the experiment. psu.edu

Common immunological assays used for functional assessment include Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme-Linked Immunosorbent Spot (ELISpot), and Intracellular Cytokine Staining (ICS). clinisciences.comcellcarta.com ELISpot assays measure the secretion of a single cytokine by cells, providing a precise evaluation of cell-mediated immunity. cellcarta.com In contrast, ICS assays utilize flow cytometry to detect intracellular cytokine expression at the single-cell level, offering more detailed phenotypic information and the ability to assess polyfunctionality (the production of multiple cytokines by a single cell). cellcarta.com Mixed lymphocyte reactions (MLR) are another common method for evaluating the cellular immune response. clinisciences.com

Immunological Assays for Functional Assessment

Assessment of Antibody-Forming Cell Concentrations

The assessment of antibody-forming cell concentrations is a crucial methodology for evaluating the immunomodulatory effects of compounds like this compound. In studies involving rats immunosuppressed with anti-lymphocyte globulins (ALG), this compound treatment was shown to restore immunocompetency, which was measured, in part, by the formation of normal concentrations of antibody-forming cells within lymphoid tissues. nih.govoup.comaai.org Daily administration of this compound significantly elevated plaque-forming cells in the Peyer's patches and spleen of these animals. oup.com Specifically, a 7-day daily treatment with this compound enabled rats to recover from ALG-induced immunosuppression to the extent that they formed normal concentrations of plaque-forming cells upon challenge with sheep erythrocytes. oup.com These findings suggest that this compound enhances the rate of development of both T cells and B cells from their committed precursors. nih.govoup.comaai.org

Table 1: Effect of this compound on Recovery of Immunocompetency in ALG-Immunosuppressed Rats

| Treatment Group | Time to Recover Normal Immunocompetency (Days) |

| Untreated Controls | >30 (Well over a month) nih.govoup.comaai.org |

| This compound-Treated | 7 nih.govoup.comaai.org |

Evaluation of Hemolysin Titers

Another important measure of immunocompetency in mechanistic studies of this compound involves the evaluation of hemolysin titers in serum. nih.govoup.comaai.org Research has demonstrated that the elevation of plaque-forming cells in lymphoid tissues, following this compound treatment, coincides with an increase in hemolysin titers in the rat's serum, reaching normal values after 7 days of daily treatment. oup.com In contrast, untreated control animals required over a month to achieve normal hemolysin titers after immunosuppression with ALG. oup.com

Further findings indicate that this compound stimulated the antibody response to sheep red blood cells (SRBCs), resulting in higher antibody titers in this compound-treated animals compared to untreated controls. For instance, hemagglutination titers were 7.3 in treated animals versus 4.6 in controls, and complement fixation titers were 10.3 versus 8.8. psu.edu In the context of Friend virus (FV) infection, animals receiving both virus and this compound consistently showed higher antibody titers than those infected with the virus alone. The average hemagglutination titer was 5.1 for the combined group compared to 3.4 for FV controls, and the average complement-fixation titer was 7.1 compared to 5.3. psu.edu

Table 2: Effect of this compound on Hemolysin Titers

| Study Context | Measurement | This compound-Treated / Virus + this compound | Untreated Controls / Virus Only |

| SRBC Challenge | Hemagglutination Titer | 7.3 psu.edu | 4.6 psu.edu |

| SRBC Challenge | Complement Fixation Titer | 10.3 psu.edu | 8.8 psu.edu |

| FV Infection | Average Hemagglutination Titer | 5.1 psu.edu | 3.4 psu.edu |

| FV Infection | Average Complement Fixation Titer | 7.1 psu.edu | 5.3 psu.edu |

Preclinical In Vivo Models for Mechanistic Insights

Preclinical in vivo models are indispensable for understanding the systemic effects and mechanistic insights of compounds like this compound on hematopoietic and immunological systems.

Rodent Models (e.g., Rats, Mice) for Hematopoietic and Immunological Studies

Rodent models, including rats and mice, have been extensively used to investigate this compound's influence on hematopoiesis and immune responses. In rats, daily treatment with this compound after immunosuppression with anti-lymphocyte globulins (ALG) led to a recovery of immunocompetency within 7 days, a stark contrast to the over one month required for untreated controls. nih.govoup.comaai.org

In mice, this compound has been shown to stimulate a notable peripheral lymphocytosis and a corresponding decrease in neutrophils approximately 4 hours post-injection, an effect that could persist for up to 12 days. psu.edu It also demonstrated the ability to accelerate the transformation of immunoincompetent cells into antigen-reactive lymphocytes, thereby eliciting normal humoral antibody titers even in splenectomized rats. psu.edu

Furthermore, in studies involving female BALB/c mice infected with Friend virus (FV), this compound was observed to augment the leukemic process. This was evidenced by higher peripheral nucleated cell counts, increased spleen and liver weights, and a greater proportion of abnormal cells in peripheral blood differentials. psu.edu Lymphoid cell percentages in animals treated with both virus and this compound increased significantly by day 7, ranging from 82% to 82.7%, and remained elevated throughout the experiment. In contrast, control animals maintained lymphoid cell percentages between 64.6% and 74.6% and polymorphonuclear (PMN) cells between 22.8% and 31.0%. psu.edu

Table 3: Effect of this compound on Peripheral Blood Cell Counts in Friend Virus Leukemia Mice

| Parameter | Control Animals (Lymphoid cells) | FV + this compound Animals (Lymphoid cells, Day 7) | FV + this compound Animals (Peripheral Nucleated Cells/mm³) |

| Range/Count | 64.6-74.6% psu.edu | 82-82.7% psu.edu | Day 7: 12.3 x 10³ psu.edu |

| Day 21: 12.8 x 10³ psu.edu | |||

| Day 28: 11.3 x 10³ psu.edu |

Models of Induced Immunosuppression or Hematopoietic Stress (e.g., Irradiation)

This compound's effects have been investigated in models of induced immunosuppression and hematopoietic stress. In rats, it accelerated the recovery of immunocompetency following immunosuppression induced by anti-lymphocyte globulins (ALG). nih.govoup.comaai.org

In models of hematopoietic stress, specifically in X-irradiated mice, treatment with this compound led to an earlier recovery of normal concentrations of blood cells in their circulation compared to untreated controls. oup.com This highlights its potential role in mitigating the hematopoietic damage caused by radiation, which is known to suppress immune responses and contribute to increased leukemia risk. osti.gov

Analysis of Tissue-Specific Responses (Bone Marrow, Spleen, Peripheral Blood)

Mechanistic studies of this compound have involved detailed analysis of its effects on specific hematopoietic and lymphoid tissues, including the bone marrow, spleen, and peripheral blood.

This compound is recognized for its direct action on the bone marrow. Its concentration in the circulation is a determinant of the rate at which committed cells, such as myeloblasts, differentiate into functional cells, including neutrophils. oup.com Bone marrow analysis is a standard procedure in evaluating hematopoietic conditions. medscape.com

In the spleen, this compound has been shown to significantly increase the concentration of plaque-forming cells in rats. oup.com The spleen is a primary target organ in certain pathological conditions, such as Friend virus infection, which leads to splenomegaly and immunosuppression. psu.edu Notably, this compound has been observed to stimulate normal humoral antibody levels even in the absence of a spleen, indicating its broad impact on immune cell development. psu.edu Spleen cell counts are routinely analyzed in research settings to assess immune responses. researchgate.net

Analysis of peripheral blood is crucial for monitoring systemic changes. This compound induced a marked peripheral lymphocytosis and a corresponding decrease in neutrophils in mice. psu.edu In Friend virus leukemia models, higher peripheral nucleated cell counts were observed in animals treated with both the virus and this compound. psu.edu Detailed peripheral blood counts are fundamental in evaluating immunological and hematopoietic status. researchgate.net

Theoretical Frameworks and Conceptual Models of Leucogenenol Action

Hypotheses Regarding its Physiological Role in Hematopoiesis and Immunity

Leucogenenol is hypothesized to play a crucial role in accelerating the rate at which "functional" blood cells, including neutrophils, red blood cells, and lymphocytes, develop in the bone marrow from their corresponding committed precursor cells. wikipedia.org Research indicates that the injection of this compound induces a neutrophilia followed by lymphocytosis in the peripheral blood. wikipedia.org Furthermore, it has been observed to stimulate an increased production of myeloblasts and enhance the maturation rate of all granulocytic cells in normal individuals. wikipedia.org

Studies involving sublethally irradiated mice suggest that this compound actively stimulates the maturation and/or cellular division of cells within both the myeloid and lymphoid series, indicating a broader regenerative capacity. This stimulatory effect is also linked to the enhancement of the recovery of the hematopoietic system. These findings collectively propose that this compound acts as an endogenous or exogenous factor that promotes the rapid proliferation and differentiation of hematopoietic precursors, thereby supporting the replenishment of mature blood cells essential for normal physiological function and immune defense.

Conceptual Models Explaining Its Pleiotropic Effects on Blood Cell Lineages

This compound exhibits pleiotropic effects, influencing multiple blood cell lineages rather than being restricted to a single developmental pathway. This broad impact suggests a regulatory mechanism that intervenes at early stages of hematopoiesis or modulates common signaling pathways critical for the differentiation and maturation of various cell types.

In the myeloid lineage, this compound's administration leads to a temporary rise in the relative concentrations of myeloblasts and rubriblasts in the bone marrow, followed by a decrease in myeloblasts. wikipedia.org It specifically accelerates the development of neutrophils and red blood cells. wikipedia.org Autoradiographic studies have confirmed that neutrophils appearing in the peripheral blood circulation after this compound injection originate from neutrophils within the bone marrow, highlighting its role in promoting the maturation and release of these cells. wikipedia.org Evidence also supports its stimulation of maturation and/or cellular division of myeloid cells.

Concurrently, this compound affects the lymphoid lineage. A temporary increase in lymphoblasts in the bone marrow is observed, and it accelerates the development of lymphocytes. wikipedia.org This acceleration culminates in an induced lymphocytosis in the peripheral blood. wikipedia.org Similar to its effects on myeloid cells, this compound stimulates the maturation and/or cellular division of lymphoid cells.

Table 1: Observed Effects of this compound on Blood Cell Lineages

| Cell Type/Precursor | Location | Initial Effect | Subsequent Effect/Outcome | Source |

| Myeloblasts | Bone Marrow | Temporary rise, then decrease | Increased production, accelerated maturation of granulocytic cells | wikipedia.org |

| Rubriblasts | Bone Marrow | Temporary rise | Accelerated development of red blood cells | wikipedia.org |

| Lymphoblasts | Bone Marrow | Temporary rise | Accelerated development of lymphocytes | wikipedia.org |

| Neutrophils | Peripheral Blood | Induced neutrophilia | Originate from bone marrow neutrophils | wikipedia.org |

| Lymphocytes | Peripheral Blood | Induced lymphocytosis | Accelerated development | wikipedia.org |

| Myeloid Cells | Bone Marrow | Stimulation of maturation/cellular division | Enhanced recovery in irradiated systems | |

| Lymphoid Cells | Spleen | Stimulation of maturation/cellular division | Enhanced recovery in irradiated systems |

The pleiotropic nature of this compound suggests that its action is not confined to a single, highly specific receptor or pathway but rather influences fundamental processes common to multiple hematopoietic lineages. This could involve modulating the activity of hematopoietic stem cells (HSCs) or multipotent progenitor cells (MPPs), prompting them to commit to differentiation pathways more rapidly or increasing their proliferative capacity. Alternatively, it might enhance the responsiveness of committed progenitor cells to existing growth factors and cytokines, or directly influence the cell cycle progression and maturation of various precursor cells in the bone marrow. The observation of temporary increases in blasts followed by mature cell release suggests a coordinated acceleration of proliferation and differentiation across multiple cell types.

Integration of this compound Findings into Broader Theories of Hematopoietic Regulation

Hematopoiesis is a tightly regulated process where pluripotent hematopoietic stem cells (HSCs) in the bone marrow differentiate into all types of blood cells, including immune cells, red blood cells, and platelets. This process is critically influenced by the hematopoietic microenvironment, or "niche," which provides essential signals (e.g., stromal cells, cytokines, extracellular matrix) that regulate HSC self-renewal, proliferation, and differentiation.

This compound's observed effects align with the broader theories of hematopoietic regulation by demonstrating the existence of compounds that can significantly modulate the rate and output of blood cell production. Its ability to accelerate the development of functional cells from committed precursors suggests it might interact with or enhance the efficacy of endogenous growth factors and cytokines that govern lineage commitment and maturation. wikipedia.org For instance, while cytokines like erythropoietin (EPO) primarily regulate erythrocyte progenitors and granulocyte-macrophage colony-stimulating factor (GM-CSF) influences myeloid cell differentiation, this compound appears to have a more generalized stimulatory effect on both myeloid and lymphoid pathways.

The temporary rise in blast cells (myeloblasts, rubriblasts, lymphoblasts) followed by an increase in mature circulating cells indicates that this compound may trigger a rapid expansion and subsequent maturation of progenitor pools. wikipedia.org This could be achieved by influencing the cell cycle of these precursors, promoting their exit from quiescence, or accelerating their differentiation programs. Its action, therefore, could be integrated into models that describe the dynamic interplay between stem cells, progenitor cells, and their microenvironment, suggesting this compound as a potential modulator that shifts the balance towards increased cellular output and accelerated maturation within the hematopoietic hierarchy. This positions this compound as a valuable tool for understanding the endogenous mechanisms that control the kinetics of blood cell production and recovery.

Future Research Directions and Priorities

Prioritization of Definitive Molecular Structure Elucidation

A critical and immediate priority for Leucogenenol research is the definitive elucidation of its correct molecular structure. The initial structure reported in 1971 was subsequently proven incorrect by later studies, and the true chemical structure remains unknown. wikipedia.org Total synthesis efforts have also refuted the previously postulated structure. wikipedia.orgacs.org Currently, detailed and accurate information regarding its molecular structure is not widely available in the public domain. ontosight.ai Establishing the precise molecular identity of this compound is fundamental, as it underpins all further investigations into its properties, synthesis, and biological interactions.

Comprehensive Elucidation of Complete Biosynthetic Pathways

Understanding the complete biosynthetic pathways of this compound is another crucial research direction. As a secondary metabolite derived from Penicillium gilmanii, the detailed enzymatic and metabolic steps involved in its synthesis are not fully understood or widely published. wikipedia.orgontosight.ai While some enzymatic studies have touched upon its production, a comprehensive mapping of its biosynthetic route is essential. fiocruz.br Such elucidation would not only provide insights into its natural production but could also pave the way for biotechnological synthesis or modification, potentially leading to the discovery of analogs with enhanced or modified properties.

In-Depth Characterization of Molecular Mechanisms and Specific Receptors/Targets

Despite observations that this compound accelerates the development of neutrophils, red blood cells, and lymphocytes from their committed precursor cells in the bone marrow and plays a role in regulating blood cell circulation, the precise molecular mechanisms underlying these effects are not fully characterized. jddtonline.infojddtonline.info Further research is needed to identify the specific receptors or molecular targets with which this compound interacts. ontosight.ai Investigations into its reported "thymothyroid hormone" like effects and its influence on serum enzymes such as alkaline phosphatase and lactate (B86563) dehydrogenase suggest a potentially broader range of molecular interactions that warrant in-depth characterization. oup.comresearchgate.net A detailed understanding of these molecular interactions is vital for comprehending its therapeutic potential and for rational drug design.

Exploration of Interplay with Other Biological Systems Beyond Hematopoiesis (mechanistic)

While this compound is primarily recognized for its hematopoietic stimulating activity, future research should explore its potential interplay with other biological systems beyond direct blood cell production, focusing on mechanistic insights. The broad influence of hematopoietic stem cells (HSCs) on the repair and regeneration of non-hematopoietic tissues, including the liver, heart, and brain, provides a precedent for investigating indirect or broader systemic effects. nih.gov Furthermore, research into hematopoietic aging highlights the complex interplay between hematopoietic and non-hematopoietic cells in age-associated diseases. dkfz.de Mechanistic studies are needed to determine if this compound's primary effects on hematopoiesis lead to downstream impacts on other organ systems, or if it possesses direct, yet unexplored, activities in non-hematopoietic contexts.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Deconvolution

To facilitate the in-depth mechanistic deconvolution of this compound's actions, the development and utilization of advanced in vitro and in vivo models are paramount. While initial studies have employed general in vitro and in vivo models for efficacy and safety assessments, more sophisticated systems are required. ontosight.aifiocruz.broup.comresearchgate.netdtic.mil This includes the use of human pluripotent stem cell (hPSC) models for studying hematopoietic development and differentiation, which can provide a more physiologically relevant human context for understanding this compound's effects on blood cell lineages. wisc.edu Advanced in vivo models that allow for precise genetic manipulation, lineage tracing, and real-time monitoring of molecular events would be invaluable for dissecting the complex pathways influenced by this compound. Such models would enable researchers to move beyond observational findings to a comprehensive understanding of its molecular and cellular targets.

Q & A

Q. How can researchers differentiate artifact signals from true bioactive outcomes in high-throughput screens of this compound analogs?

- Answer : Implement counter-screening assays against known promiscuous binders (e.g., hERG channels). Use cheminformatics tools (e.g., PAINS filters) to flag problematic substructures. Confirm hits with orthogonal biophysical methods (e.g., thermal shift assays) .

Methodological Best Practices

- Data Contradiction Analysis : Apply Bradford Hill criteria to evaluate causality in conflicting studies, emphasizing temporality and biological plausibility .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board (IRB) approval for human cell line use .

- Literature Synthesis : Use Zotero or EndNote for citation management and PRISMA frameworks for systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.